methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate
Description
Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate (CAS: 796856-92-3) is an indole derivative featuring a cyano group at position 5, a methyl substituent at position 1, and a methyl ester at the 3-position acetic acid side chain. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 2-(5-cyano-1-methylindol-3-yl)acetate |
InChI |
InChI=1S/C13H12N2O2/c1-15-8-10(6-13(16)17-2)11-5-9(7-14)3-4-12(11)15/h3-5,8H,6H2,1-2H3 |
InChI Key |
IHLKIGUVKRCGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C#N)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-cyanoindole and methyl bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Chemical Reactions Analysis
Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Scientific Research Applications
Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural analogs, their substituents, and functional group differences:
Key Comparisons
Electronic and Steric Effects
- Cyano vs. Halogen (F/Cl): The cyano group in the target compound is a stronger electron-withdrawing group compared to halogens (e.g., 5-F in ), which may enhance electrophilic reactivity. Halogens, however, improve lipophilicity and membrane permeability, critical for drug bioavailability.
- Methoxy vs. Hydroxy : Methoxy groups (e.g., ) increase steric bulk and reduce hydrogen-bonding capability compared to hydroxy substituents (), affecting solubility and intermolecular interactions.
Crystallographic and Stability Data
Biological Activity
Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C13H12N2O2, features a methyl ester functional group attached to an indole ring, substituted with a cyano group at the 5-position. The unique structural characteristics of this compound contribute significantly to its pharmacological potential, particularly in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound highlights its functional groups:
The presence of the cyano group enhances its reactivity and potential interactions with biological targets. This compound is synthesized through various methods, including reactions involving indole derivatives and cyanoacetic acid.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. For instance, it has demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting potent anticancer effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including antibiotic-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . The minimum inhibitory concentration (MIC) values for certain strains have been reported as low as 32 µg/mL, indicating promising efficacy in combating infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound shows potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar indole derivatives is helpful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-(1H-indol-3-yl)acetate | 1912-33-0 | Similar indole structure without cyano group |
| Ethyl 2-(1H-indol-3-yl)acetate | 1912-34-1 | Similar structure but with an ethyl group |
| Methyl 3-(1H-indol-3-yl)acetate | 5548-09-4 | Different substitution pattern on the indole ring |
The cyano group in this compound enhances its biological activity compared to these related compounds by increasing its electron-withdrawing capacity, which may improve interactions with biological targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Anticancer Evaluation : A study reported that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 2.3 µg/mL, demonstrating its potential as a lead compound in cancer therapy .
- Antimicrobial Studies : Another research article indicated that this compound showed effective antimicrobial activity against multiple strains of bacteria, highlighting its potential role in developing new antibiotics .
Q & A
Q. Methodological steps :
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl groups at δ ~3.7 ppm, cyano group absence of protons, and acetate ester at δ ~3.6–4.0 ppm).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., confirming the 5-cyano vs. 6-cyano isomer) using single-crystal diffraction, as demonstrated in structurally related indoles .
- HPLC/MS : Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect trace impurities .
Basic: What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent:
- Hydrolysis of the ester group : Moisture-sensitive; use desiccants.
- Photodegradation : Indole derivatives are prone to UV-induced decomposition, as noted in safety protocols for similar compounds .
Advanced: How can researchers optimize reaction yields for the cyano-substituted indole intermediate?
Q. Experimental design considerations :
- Temperature control : Maintain 0–5°C during nitration to avoid over-nitration.
- Catalyst screening : Test Pd/C or CuCN for efficient cyano group introduction, balancing reactivity and selectivity.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification; switch to toluene/EtOAc mixtures during crystallization.
Refer to analogous protocols for 5-fluoro and 5-chloro indoles, adjusting stoichiometry for the cyano group’s steric and electronic differences .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Q. Analytical framework :
Assay validation : Compare enzymatic vs. cell-based studies (e.g., neuroprotective activity in SH-SY5Y cells vs. kinase inhibition assays).
Purity verification : Re-test compounds with HPLC-validated purity; impurities like unreacted nitrile precursors may skew results.
Structural analogs : Benchmark against methyl 2-(5-fluoro-1H-indol-3-yl)acetate, which showed neuroprotective activity in Albert et al. (2002), to identify substituent-specific trends .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
Q. Key issues and solutions :
- Crystal growth : Use slow evaporation from DMF/acetic acid (7:3 v/v) to obtain diffraction-quality crystals, as applied in ethyl 2-(5-methoxy-1H-indol-3-yl)acetate studies .
- Disorder in the cyano group : Refine using SHELXL with constraints for the C≡N bond length (1.15 Å) and anisotropic displacement parameters.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
Derivatization : Synthesize analogs with variations at the 5-position (e.g., –F, –Cl, –CH₃) and 1-methyl group (e.g., ethyl, benzyl).
Biological testing : Prioritize assays based on prior indole SARs:
- Antiproliferative activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa).
- Neuroprotection : Glutamate-induced toxicity models in neuronal cells.
Computational modeling : Dock the compound into target proteins (e.g., kinases, GPCRs) using DFT-optimized geometries to rationalize activity trends .
Advanced: What analytical techniques detect trace impurities from incomplete esterification?
Q. Protocol :
- LC-MS/MS : Use electrospray ionization (ESI+) to identify residual 2-(5-cyano-1-methyl-1H-indol-3-yl)acetic acid (m/z ~229).
- ¹³C NMR : Monitor the carbonyl region (δ ~170 ppm) for unreacted acid vs. ester (~165–168 ppm).
Reference impurity profiles from safety data sheets of structurally related esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
